molecular formula C20H26N4O2 B5503832 2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone

2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone

Cat. No.: B5503832
M. Wt: 354.4 g/mol
InChI Key: NFEIVCNBRCITFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Base-Catalyzed Cyclization Reactions

Research by Linke and Wünsche (1973) explored base-catalyzed cyclization reactions of benzimidazoles, leading to the synthesis of pyrido[1,2-α]benzimidazoles. This study contributes to understanding the reaction mechanisms and potential applications in synthesizing complex heterocyclic compounds, which may include structures similar to the queried molecule (Linke & Wünsche, 1973).

Novel Preparation Methods for 2-Aminopyridines

Lifshits, Ostapchuk, and Brel (2015) developed a novel method for preparing (2-aminopyridin-4-yl)methanol, highlighting the importance of efficient synthetic routes for components of complex molecules, potentially impacting the synthesis of related compounds (Lifshits, Ostapchuk, & Brel, 2015).

Structure Modifications to Reduce Metabolism

A study by Linton et al. (2011) focused on modifying the imidazo[1,2-a]pyrimidine structure to reduce metabolism mediated by aldehyde oxidase, which is crucial for improving the stability and bioavailability of therapeutic agents, thereby indirectly relating to the design and optimization of complex molecules (Linton et al., 2011).

Efficient Synthesis of Piperazine Derivatives

Kumar et al. (2013) reported on the efficient synthesis of piperazine derivatives and their evaluation for anticancer activity. This research underscores the significance of developing novel synthetic routes for biologically active compounds, which may also apply to the synthesis and biological evaluation of molecules similar to the one (Kumar et al., 2013).

Novel Syntheses of Benzo[4,5]imidazo[1,2-a]pyridine Derivatives

Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, providing insights into the versatility and reactivity of heterocyclic compounds. This work is relevant for the exploration of chemical space around complex molecules like the one mentioned (Goli-Garmroodi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many imidazole derivatives show different biological activities such as antibacterial, antifungal, and antiviral activities .

Properties

IUPAC Name

1-[4-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-22-10-3-6-17(22)18(25)20(26)23-11-7-16(8-12-23)19-21-9-13-24(19)14-15-4-2-5-15/h3,6,9-10,13,15-16H,2,4-5,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIVCNBRCITFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)N2CCC(CC2)C3=NC=CN3CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.